REACTION_CXSMILES
|
[C:1]([C:3]1[O:7][C:6]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:5]=2[C:4]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)#[N:2].B#B.Cl>O1CCCC1>[ClH:12].[NH2:2][CH2:1][C:3]1[O:7][C:6]2[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:5]=2[C:4]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.008 mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C2=C(O1)C=CC(=C2)Cl)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Treat 2.0 g
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
ADDITION
|
Details
|
add 10 ml
|
Type
|
CUSTOM
|
Details
|
Evaporate the solution to dryness
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in 50 ml
|
Type
|
ADDITION
|
Details
|
Add 30 ml
|
Type
|
CUSTOM
|
Details
|
Dry the precipitate
|
Type
|
CUSTOM
|
Details
|
obtained
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(C2=C(O1)C=CC(=C2)Cl)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |